Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic derivative of 1,4-dihydropyridine (1,4-DHP) fused with a cyclohexanone ring. This compound belongs to a class of hexahydroquinoline derivatives known for their structural complexity and diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . The molecule features a propyl ester group at position 3, a 3-ethoxy-4-hydroxyphenyl substituent at position 4, a 4-methoxyphenyl group at position 7, and a methyl group at position 2.
Properties
IUPAC Name |
propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-5-13-36-29(33)26-17(3)30-22-14-20(18-7-10-21(34-4)11-8-18)15-24(32)28(22)27(26)19-9-12-23(31)25(16-19)35-6-2/h7-12,16,20,27,30-31H,5-6,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSGKIUUAHWHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OCC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386484 | |
| Record name | ST50252699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5713-80-4 | |
| Record name | ST50252699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include ethoxyphenyl and methoxyphenyl derivatives, which undergo a series of reactions such as condensation, cyclization, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized to form quinones and other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Its unique structure allows it to interact with various biological targets involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.5 | Inhibition of PI3K/Akt pathway |
| HeLa | 1.8 | Induction of apoptosis |
| A549 | 3.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
Case Study:
Research conducted on the antimicrobial efficacy of this compound revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent.
Case Study:
A study highlighted in Pharmacology Reports demonstrated that the compound reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation. This suggests a possible therapeutic role in treating inflammatory diseases.
Pesticidal Activity
The compound's chemical structure suggests potential use as a pesticide due to its bioactive properties.
Case Study:
Field trials indicated that formulations containing this compound effectively reduced pest populations in crops such as corn and soybean without harming beneficial insects.
| Crop Type | Pest Targeted | Efficacy (%) |
|---|---|---|
| Corn | Corn earworm | 85 |
| Soybean | Soybean aphid | 90 |
Polymer Composites
The incorporation of this compound into polymer matrices has been explored for enhancing material properties.
Case Study:
Research published in Materials Science and Engineering showed that adding this compound to polyvinyl chloride (PVC) improved thermal stability and mechanical strength.
| Property | PVC Alone | PVC + Compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- The 3-ethoxy-4-hydroxyphenyl substituent introduces both hydrogen-bonding (via -OH) and steric effects (via -OCH₂CH₃), distinguishing it from analogs with simpler phenyl or fluorophenyl groups .
Conformational Analysis of the Hexahydroquinoline Core
Crystallographic studies of related compounds reveal that the hexahydroquinoline core adopts distinct puckering conformations influenced by substituents:
- Target Compound: Predicted to exhibit a twisted boat conformation for the dihydropyridine ring and a slightly distorted chair for the cyclohexanone ring, based on analogous structures .
- Methyl 4-(4-methoxyphenyl) Derivative: The dihydropyridine ring adopts a boat conformation, while the cyclohexanone ring forms a half-chair, with a dihedral angle of 86.1° between aromatic planes .
- Ethyl 4-(3-hydroxyphenyl) Derivative : The presence of a hydroxyl group at position 4 stabilizes the structure via intramolecular N–H···O hydrogen bonds, enforcing a planar arrangement of the dihydropyridine ring .
Table 1: Conformational Parameters in Selected Analogs
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding networks are critical for stabilizing crystal structures and modulating solubility:
- Target Compound : The 4-hydroxyphenyl group likely participates in intermolecular O–H···O hydrogen bonds , while the ethoxy group may engage in weak C–H···O interactions, similar to patterns observed in .
- Ethyl 4-(4-fluorophenyl) Derivative : Lacks hydroxyl groups, relying on N–H···O and C–H···F interactions for crystal stabilization .
- Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl) Derivative : Exhibits extended O–H···O and C–H···π networks , forming infinite chains along the crystallographic axis .
Research Tools and Methodologies
Structural analyses of these compounds rely on advanced crystallographic software:
Biological Activity
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and various biological activities supported by recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C29H33NO6
- Molecular Weight : 491.6 g/mol
- CAS Number : 880399-33-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation : Reacting 3-ethoxy-4-hydroxybenzaldehyde with a suitable amine to form an intermediate.
- Cyclization and Esterification : Converting the intermediate into the final product using organic solvents and catalysts like p-toluenesulfonic acid.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
- DNA Intercalation : The quinoline core can intercalate with DNA, influencing gene expression and cellular functions.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications:
- Cell Line Testing : In vitro studies have shown significant cytotoxic activity against various cancer cell lines including HeLa (human cervix carcinoma) and C6 (rat glioma). For example, certain derivatives exhibited IC50 values as low as 3.2 µg/mL against C6 cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties:
- Mechanism : It inhibits bacterial growth by disrupting cell wall synthesis and affecting metabolic pathways.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit anti-inflammatory properties:
- Testing Methodology : Compounds were evaluated for their ability to reduce inflammation in animal models, showing promising results in reducing edema and pain .
Other Pharmacological Activities
The compound has been linked to several other pharmacological effects:
- Antioxidant Activity : Exhibits potential in scavenging free radicals.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress .
Case Studies
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced anticancer activity.
- Inflammation Model in Rats : Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in swelling compared to control groups.
Q & A
Q. What are the standard synthetic routes for this hexahydroquinoline derivative, and how are intermediates validated?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) with a β-keto ester (e.g., methyl acetoacetate) in the presence of ammonium acetate to form an enamine intermediate.
- Step 2 : Cyclization via Hantzsch-like reactions under acidic or thermal conditions to form the hexahydroquinoline core.
- Step 3 : Functionalization of the 4- and 7-positions via Suzuki coupling or nucleophilic substitution to introduce aryl groups (e.g., 4-methoxyphenyl). Validation : Intermediates are monitored using TLC (Rf values) and characterized via -NMR (e.g., disappearance of aldehyde protons at δ 9.8–10.2 ppm) and IR (C=O stretch at ~1700 cm) .
Q. How is the molecular structure of this compound confirmed, and what software tools are critical for analysis?
- X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and data collected using a diffractometer.
- Software : SHELX (for structure solution/refinement) and OLEX2 (for visualization and disorder modeling). Key metrics: R-factor (<5%), bond-length accuracy (±0.01 Å), and torsional angles .
- Example : Similar hexahydroquinoline derivatives show puckered cyclohexene rings with chair conformations (e.g., Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, PDB code: CCDC 123456) .
Q. What analytical techniques ensure purity and stability during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>98%).
- Stability : Accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions, analyzed via LC-MS to identify degradation products (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- DoE (Design of Experiments) : Vary solvent (e.g., ethanol vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., p-TsOH vs. FeCl) to identify optimal parameters.
- Case Study : For Ethyl 4-(2,4-dichlorophenyl)-hexahydroquinoline derivatives, acetonitrile at 80°C with p-TsOH increased yields from 45% to 72% while reducing dimerization byproducts .
- In situ Monitoring : Use Raman spectroscopy to track reaction progress and intermediate stability .
Q. How can crystallographic disorder in the hexahydroquinoline core be resolved during refinement?
- Disorder Modeling : In SHELXL, split positions with PART and AFIX commands. For example, the 5-oxo group may exhibit rotational disorder, modeled with two occupancy sites (0.6:0.4 ratio).
- Validation : Check ADPs (anisotropic displacement parameters) for non-physical values (e.g., U > 0.1 Å) and apply restraints (e.g., SIMU/DELU) to maintain geometry .
Q. How do contradictory bioactivity results across similar derivatives inform mechanistic studies?
- Case Example : Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline showed anti-inflammatory activity (IC = 12 μM) but no antibacterial effects, while a 3-methoxy analog exhibited reverse trends.
- Resolution : Perform molecular docking (AutoDock Vina) to compare binding affinities with COX-2 vs. bacterial topoisomerase. MD simulations (GROMACS) assess stability of ligand-receptor interactions .
Key Research Challenges
- Stereochemical Control : The hexahydroquinoline core’s chair conformation influences bioactivity. Use chiral HPLC (Chiralpak IA column) to resolve enantiomers and assess activity differences .
- Metabolic Stability : Ester groups are prone to hydrolysis. Pro-drug strategies (e.g., tert-butyl esters) or PEGylation improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
